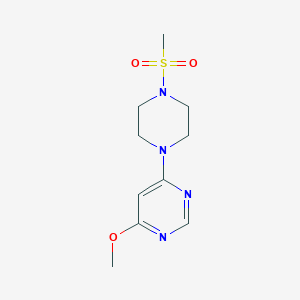![molecular formula C15H18ClN3O3S B6458671 N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2549065-14-5](/img/structure/B6458671.png)
N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzoxazole . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT 3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
Synthesis Analysis
A novel compound with a similar structure, [(1,3-benzoxazol-2-yl)- (5-chloro-1,3-benzoxazol-2-yl)]amine, was synthesized . The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups .Molecular Structure Analysis
For the similar compound [(1,3-benzoxazol-2-yl)- (5-chloro-1,3-benzoxazol-2-yl)]amine, there are twelve possible conformers and tautomers . Ab initio calculations were performed in order to investigate the more stable structures .Scientific Research Applications
N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been studied for its potential use in the treatment of diabetes, obesity, and Alzheimer’s disease. It has also been studied for its potential use as a therapeutic agent for cardiovascular diseases, as well as for its potential use in the treatment of HIV/AIDS.
Mechanism of Action
The mechanism of action of N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide is not yet fully understood. However, it is believed that this compound acts as an inhibitor of cyclooxygenase-2 (COX-2) and as an inhibitor of 5-lipoxygenase (5-LOX). It is also believed that this compound may act as an inhibitor of nuclear factor-kappa B (NF-κB) and as an inhibitor of histone deacetylase (HDAC). In addition, this compound has been shown to inhibit the activity of the enzyme phospholipase A2 (PLA2).
Biochemical and Physiological Effects
This compound has been shown to possess anti-inflammatory, antioxidant, and anti-cancer effects. It has been shown to reduce inflammation in animal models, as well as to reduce oxidative stress. In addition, this compound has been shown to possess anti-cancer effects in animal models, as well as to reduce the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
The main advantage of using N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide for laboratory experiments is that it is relatively easy to synthesize and is readily available. In addition, it has been shown to possess a wide range of biological activities, making it a useful tool for scientific research. However, there are some limitations to using this compound for laboratory experiments. For example, it is not known whether this compound is stable in vivo, and it is not known how it is metabolized in the body.
Future Directions
There are several potential future directions for the research and development of N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide. These include further studies to better understand its mechanism of action, as well as studies to investigate its potential therapeutic applications. In addition, further studies are needed to determine the stability of this compound in vivo and to investigate its potential toxicity. Finally, further studies are needed to investigate its potential use in combination with other compounds in order to maximize its therapeutic potential.
Synthesis Methods
N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide was first synthesized by a multi-step reaction using 5-chloro-1,3-benzoxazol-2-yl piperidine as the starting material. This compound was then reacted with a cyclopropanesulfonamide to produce this compound as a product. The reaction was carried out in an aqueous solution at a temperature of 80°C. The reaction was completed within 3 hours and yielded a yield of 95%.
properties
IUPAC Name |
N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3S/c16-10-1-4-14-13(9-10)17-15(22-14)19-7-5-11(6-8-19)18-23(20,21)12-2-3-12/h1,4,9,11-12,18H,2-3,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTNVFZSKXHFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC4=C(O3)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6458591.png)
![(2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide](/img/structure/B6458596.png)
![6-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoxaline](/img/structure/B6458599.png)
![2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6458607.png)
![4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6458614.png)

![N-[(2,4-difluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6458635.png)
![1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B6458638.png)
![2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine](/img/structure/B6458646.png)
![{1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B6458662.png)
![N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6458675.png)
![5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6458680.png)
![N-[(2-chlorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6458698.png)
